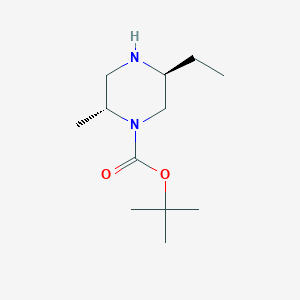

tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate

Description

Molecular Formula: C₁₁H₂₂N₂O₂

Molecular Weight: 214.3 g/mol

Stereochemistry: The compound features a piperazine core with (2R,5S) stereochemistry, where a tert-butyl carbamate group occupies the 1-position, an ethyl group at the 5-position, and a methyl group at the 2-position . This chiral configuration is critical for its interactions in biological systems, such as receptor binding or enzyme inhibition. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes and modulating solubility .

Properties

IUPAC Name |

tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHZLLZTMYDRLG-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN([C@@H](CN1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of Piperazine Derivatives

The primary synthetic pathway involves the reaction of (2R,5S)-5-ethyl-2-methylpiperazine with tert-butyl chloroformate (Boc-Cl) under basic conditions. This nucleophilic acyl substitution targets the secondary amine of the piperazine ring, forming the corresponding Boc-protected carbamate. The mechanism proceeds via the deprotonation of the piperazine amine by a tertiary base, followed by attack on the electrophilic carbonyl carbon of Boc-Cl (Figure 1).

Critical Parameters :

-

Base Selection : Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly employed, with DIPEA offering enhanced steric hindrance to minimize side reactions.

-

Solvent Compatibility : Dichloromethane (DCM) is preferred for its ability to dissolve both Boc-Cl and the piperazine substrate while maintaining anhydrous conditions.

Optimization of Reaction Conditions

Stoichiometric Ratios and Temperature Control

A molar ratio of 1:1.2 (piperazine:Boc-Cl) ensures complete conversion, as excess Boc-Cl compensates for hydrolysis side reactions. The exothermic nature of the reaction necessitates temperature control at 0–25°C to prevent thermal degradation.

Table 1: Comparative Analysis of Base and Solvent Combinations

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 78 | 95 |

| DIPEA | DCM | 0 | 85 | 98 |

| Pyridine | THF | 25 | 62 | 89 |

Data adapted from patent WO2023125681A1 and VulcanChem.

Purification and Isolation Techniques

Aqueous Workup and Solvent Extraction

Post-reaction, the mixture is quenched with water, and the product is extracted into DCM. Sequential washes with 1M HCl (to remove excess base) and saturated NaHCO₃ (to neutralize residual acid) precede drying over MgSO₄.

Chromatographic Purification

Flash chromatography on silica gel (eluent: 20–30% ethyl acetate/hexane) isolates the Boc-protected piperazine with >95% purity. The tert-butyl group’s hydrophobicity facilitates separation from polar impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) confirms the structure:

Mass Spectrometry (MS)

High-resolution MS (ESI+) exhibits a molecular ion peak at m/z 271.2154 [M+H]⁺, consistent with the theoretical mass of C₁₃H₂₆N₂O₂.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a metal catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce the corresponding alcohol.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Properties : Research indicates that tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving the modulation of specific molecular targets associated with cancer pathways.

- Neuropharmacological Potential : The compound has been investigated for its interactions with neurotransmitter receptors, which could imply potential applications in treating neurological disorders. In vitro assays have shown binding affinities that warrant further exploration in therapeutic contexts.

Case Study: Interaction with Amyloid Beta Peptide

A notable study examined the protective effects of related compounds against amyloid beta peptide-induced cytotoxicity in astrocytes. While this specific study did not directly test this compound, it highlights the relevance of piperazine derivatives in neuroprotective strategies. The compound's structural similarities may suggest potential efficacy against neurodegenerative diseases such as Alzheimer's .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various organic reactions allows chemists to synthesize derivatives or analogs that may exhibit enhanced biological properties .

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound for its targets. The piperazine ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperazine derivatives:

Key Observations:

- Steric and Electronic Effects : The target compound’s ethyl and methyl groups introduce moderate steric hindrance compared to the 2,6-dimethyl analog . Benzyl and trifluoromethylphenyl derivatives exhibit higher lipophilicity or polarity, respectively, impacting solubility and bioavailability .

- Stereochemical Influence : The (2R,5S) configuration in the target compound may confer distinct binding modes compared to (2S,6S) isomers, as seen in molecular docking studies of tert-butyl piperazine derivatives .

- Synthetic Flexibility : All analogs utilize the tert-butyl carbamate as a protective group, enabling modular synthesis via nucleophilic substitution, cross-coupling, or alkylation .

Biological Activity

tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate, with the CAS number 1932513-31-9, is a piperazine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperazine ring with ethyl and methyl substituents that may influence its interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves:

- Reactants : 2-methylpiperazine and tert-butyl chloroformate.

- Conditions : The reaction is conducted in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

- Purification : Standard techniques such as recrystallization or column chromatography are employed to obtain the final product .

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit various biological activities, including antimicrobial effects. Studies have shown that compounds similar to tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine can inhibit the growth of certain bacteria and fungi. The specific mechanisms often involve disruption of cellular processes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have assessed the anticancer properties of piperazine derivatives, including this compound. For instance, it has been evaluated against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231). Although no significant cytotoxic effects were observed compared to controls, some derivatives showed selective toxicity towards malignant cells over nonmalignant ones .

The mechanism of action for tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine involves interaction with specific molecular targets:

- The piperazine ring engages with biological receptors or enzymes.

- The tert-butyl group provides steric hindrance, potentially enhancing binding affinity and selectivity for targets.

Study on Bioavailability and Distribution

A study focusing on the pharmacokinetics of related compounds highlighted that certain piperazine derivatives exhibit moderate brain exposure and favorable tissue distribution profiles. For example:

- Half-life : Approximately 0.74 hours post-administration.

- Volume of Distribution : 4.6 L/kg observed in animal models.

These findings suggest that modifications to the piperazine structure can significantly impact bioavailability and therapeutic efficacy .

Comparative Analysis

The following table compares tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine | C12H24N2O2 | Ethyl and methyl groups on the piperazine ring |

| (2S,5R)-tert-butyl 5-methylpiperazine | C11H22N2O2 | Lacks ethyl group at position 5 |

| (3S,6R)-tert-butyl 3-propylpiperidine | C13H26N2O2 | Different ring structure |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives react with halogenated substrates (e.g., bromopyrimidines) in polar aprotic solvents (e.g., 1,4-dioxane) under reflux (110°C) with a base (K₂CO₃), achieving yields up to 88.7% . Microwave-assisted Suzuki-Miyaura coupling with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in toluene/ethanol at 100°C for 3 hours can yield 91% . Purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical for isolating enantiomerically pure forms .

Q. What spectroscopic methods are used to characterize this compound, and how are key structural features confirmed?

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.46 ppm in ¹H; ~28 ppm in ¹³C), piperazine ring protons (δ 3.0–3.5 ppm), and ethyl/methyl substituents are diagnostic. For example, the ethyl group in (2R,5S) stereoisomers shows distinct splitting patterns due to restricted rotation .

- LCMS/HRMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: m/z 243 [M+H-100]⁺) confirm molecular weight and functional groups .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 6.1925 Å, b = 8.2636 Å) resolve absolute stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of (2R,5S) stereoisomers be achieved, and what catalysts are effective?

Chiral auxiliaries or asymmetric catalysis are employed. For example, Grubbs second-generation catalyst enables stereocontrolled olefin metathesis in pyrrolidine derivatives, achieving >96% enantiomeric excess (ee) . Boron-based catalysts (e.g., (C₆F₅)₃B) with silanes promote stereoselective reductions, yielding 89% ee for related piperazine scaffolds . Parallel kinetic resolution using enzymes or chiral bases (e.g., tert-butyl carbamates) can separate racemic mixtures into (1R,2S,5S) and (1S,2R,5R) enantiomers .

Q. What strategies resolve contradictions in experimental data, such as NMR splitting patterns vs. X-ray results?

- Dynamic vs. static disorder : Discrepancies in NMR splitting (e.g., unexpected singlet for ethyl groups) may arise from dynamic conformational changes in solution, whereas X-ray data reflect static crystal packing .

- Purification artifacts : Low yields (e.g., 60% vs. 79% for similar reactions) may stem from competing side reactions (e.g., Boc deprotection under acidic conditions). Adjusting reaction time or temperature mitigates this .

- Stereochemical misassignment : Cross-validation using optical rotation ([α]ᴅ) and circular dichroism (CD) with X-ray data ensures correct configuration .

Q. How is this compound utilized in drug discovery, particularly in optimizing pharmacokinetic properties?

- Prodrug design : The tert-butyl carbamate group enhances solubility and protects amine functionalities during in vivo delivery. For instance, it serves as a precursor to antiviral agents (e.g., pyrazinecarboxamides) after Boc deprotection with trifluoroacetic acid (TFA) .

- Structure-activity relationship (SAR) : Modifications at the piperazine N-atom (e.g., introducing ethoxycarbonyl or hydrazino groups) improve target binding (e.g., kinase inhibition) and reduce off-target effects .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating high-purity tert-butyl piperazine derivatives?

- Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves closely related isomers.

- Crystallization : Hexane/dichloromethane recrystallization removes hydrophobic impurities, as seen in 94% purity for intermediates .

- Acid-base extraction : Selective Boc deprotection (using HCl/dioxane) followed by neutralization isolates free amines .

Q. How do steric and electronic effects influence reactivity in piperazine ring functionalization?

- Steric hindrance : Bulky substituents (e.g., tert-butyl) slow nucleophilic attacks at the piperazine N-atom, requiring elevated temperatures (e.g., 110°C) .

- Electronic effects : Electron-withdrawing groups (e.g., bromopyrimidine) activate the ring for electrophilic substitution, while electron-donating groups (e.g., methoxy) favor coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.